molecular formula C16H17ClN2O5S B288120 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine

Cat. No. B288120
M. Wt: 384.8 g/mol
InChI Key: IDWPMAWYDWLURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine (CMFP) is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of piperazine derivatives, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine is not fully understood. However, studies have shown that it can inhibit various enzymes and receptors involved in cancer growth, inflammation, and neurological disorders. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in cancer growth and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. It can reduce the production of inflammatory cytokines and chemokines. It can also reduce oxidative stress and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has shown promising results in various in vitro and in vivo models. However, it also has some limitations. It is not very soluble in water, which can make it difficult to administer in animal models. It can also have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine research. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce its side effects. Additionally, this compound can be used as a lead compound for the development of new drugs with improved properties. Finally, this compound can be used in combination with other drugs to improve their therapeutic efficacy.

Synthesis Methods

The synthesis of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-furoylpiperazine in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran. The product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Inflammation research has shown that this compound can reduce inflammation in animal models of arthritis and colitis. In neurological research, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

properties

Molecular Formula

C16H17ClN2O5S

Molecular Weight

384.8 g/mol

IUPAC Name

[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C16H17ClN2O5S/c1-23-13-5-4-12(17)11-15(13)25(21,22)19-8-6-18(7-9-19)16(20)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3

InChI Key

IDWPMAWYDWLURP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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